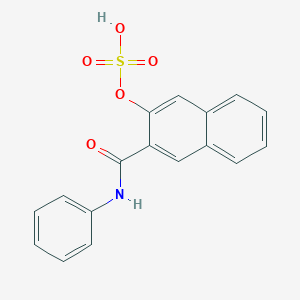
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a hydrogen sulfate group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with phenyl isocyanate and sulfuric acid. The process begins with the formation of the phenylcarbamoyl intermediate, which is then reacted with naphthalene-2-ol under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthylamines.
Substitution: Electrophilic substitution reactions are common, where the hydrogen sulfate group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Halogenated or alkylated naphthalene derivatives.
科学研究应用
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydrogen sulfate group enhances the compound’s solubility and facilitates its transport within biological systems.
相似化合物的比较
Similar Compounds
- 1-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- 2-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
- 3-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
Uniqueness
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, this compound exhibits different binding affinities and selectivities towards molecular targets, making it valuable for targeted applications in research and industry.
属性
分子式 |
C17H13NO5S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
[3-(phenylcarbamoyl)naphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H13NO5S/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H,20,21,22) |
InChI 键 |
JDLLYYIMCOJTHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















